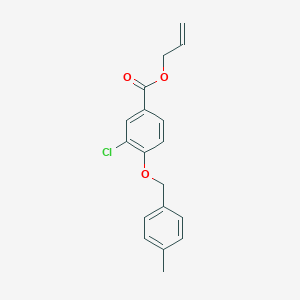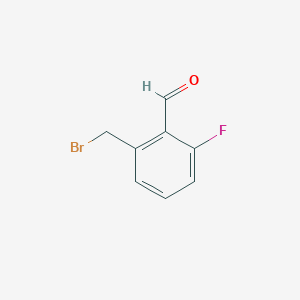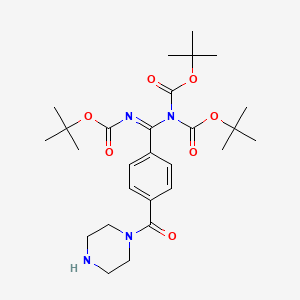
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions. The compound is notable for its application in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine.
Applications De Recherche Scientifique
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine. This property is exploited in various synthetic pathways to control the reactivity of amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 1-piperazinecarboxylate: Similar structure and used in organic synthesis.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Used in the synthesis of bioactive molecules.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is unique due to its multiple Boc groups, which provide enhanced protection for amines during complex synthetic processes. This makes it particularly valuable in multi-step organic synthesis and the development of pharmaceuticals.
Propriétés
Formule moléculaire |
C27H40N4O7 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(E)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate |
InChI |
InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3/b29-20+ |
Clé InChI |
QPICORHASAMOSN-ZTKZIYFRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)N2CCNCC2)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


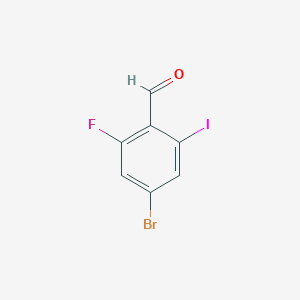

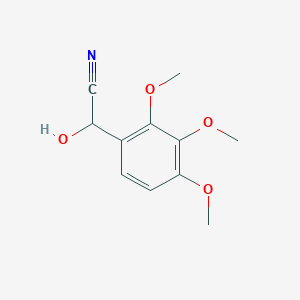
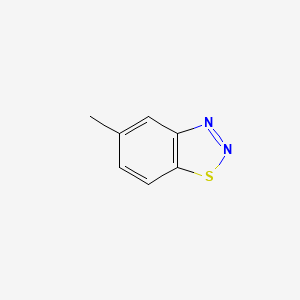

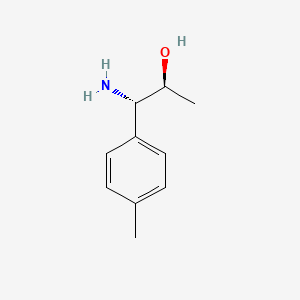
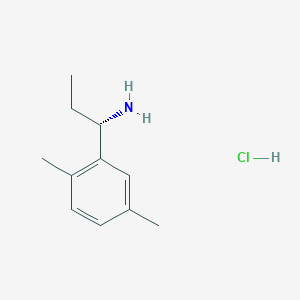
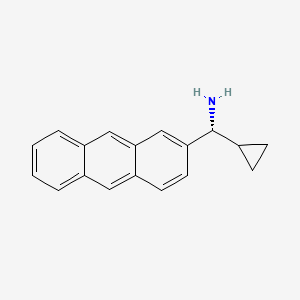
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
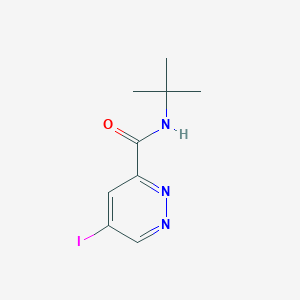
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
